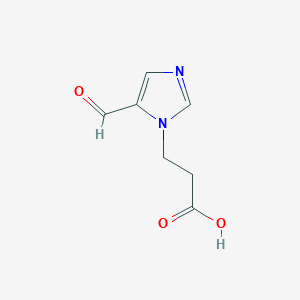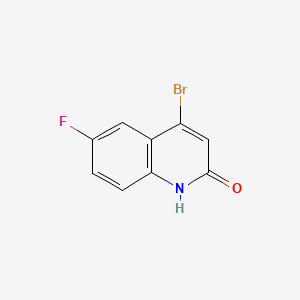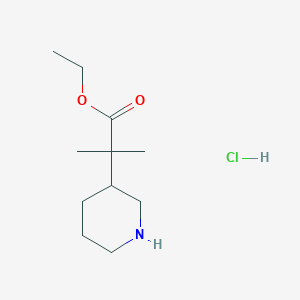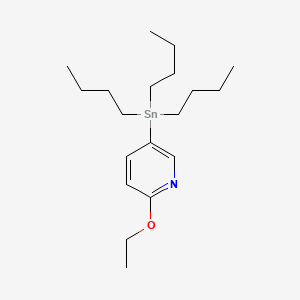![molecular formula C15H16F3NO5 B13697961 Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate](/img/structure/B13697961.png)
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is a chemical compound with the molecular formula C15H16F3NO5. It is known for its unique structure, which includes a trifluoromethoxy group attached to a phenyl ring, an amino group, and a malonate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate typically involves the reaction of diethyl malonate with 4-(trifluoromethoxy)aniline in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amino group can form hydrogen bonds with target molecules, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl 2-[[[4-(Methoxy)phenyl]amino]methylene]malonate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Diethyl 2-[[[4-(Chloromethoxy)phenyl]amino]methylene]malonate: Contains a chloromethoxy group instead of a trifluoromethoxy group.
Uniqueness
Diethyl 2-[[[4-(Trifluoromethoxy)phenyl]amino]methylene]malonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16F3NO5 |
|---|---|
Molecular Weight |
347.29 g/mol |
IUPAC Name |
diethyl 2-[[4-(trifluoromethoxy)anilino]methylidene]propanedioate |
InChI |
InChI=1S/C15H16F3NO5/c1-3-22-13(20)12(14(21)23-4-2)9-19-10-5-7-11(8-6-10)24-15(16,17)18/h5-9,19H,3-4H2,1-2H3 |
InChI Key |
ZENIWNYYOVXLDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)OC(F)(F)F)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



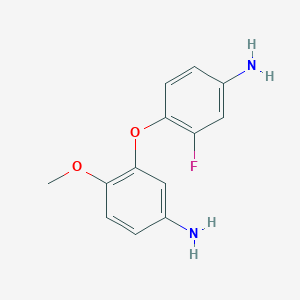
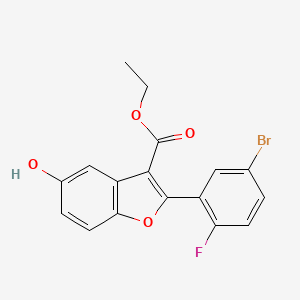

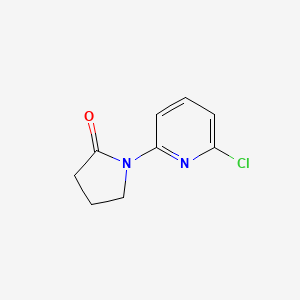
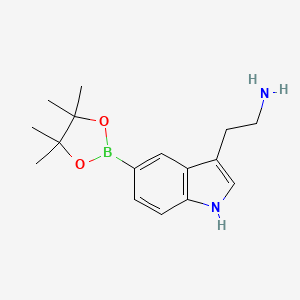

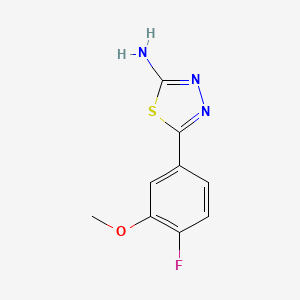
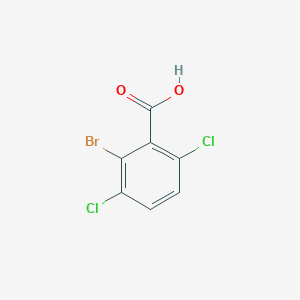
![Tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-4-carboxylate](/img/structure/B13697934.png)
